

VU6004909: A Technical Guide for Researchers

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Compound of Interest

Compound Name: VU6004909

Cat. No.: B12376893

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An In-depth Examination of the mGlu1 Positive Allosteric Modulator

This technical guide provides a comprehensive overview of **VU6004909**, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. This document details its chemical properties, mechanism of action, key experimental data, and relevant in-vivo experimental protocols.

Core Compound Information

VU6004909 is a potent, selective, and brain-penetrant mGlu1 PAM that has demonstrated efficacy in preclinical models of psychosis. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	1860797-76-7	[1]
Molecular Weight	378.35 g/mol	[2]
Chemical Formula	C21H15FN2O	[2]

Quantitative In Vitro and In Vivo Data

VU6004909 has been characterized across a range of assays to determine its potency, selectivity, and in vivo effects. The following tables summarize key quantitative findings from preclinical studies.

Table 1: In Vitro Potency of **VU6004909**

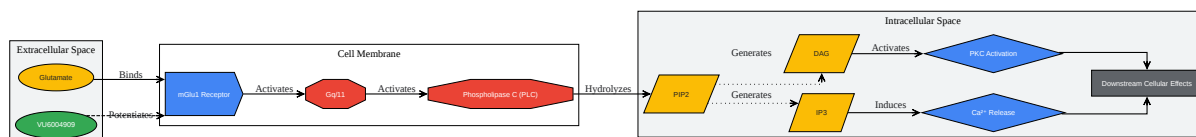
Assay	Species	EC50	Reference
mGlu1 Receptor Activation	Human	25.7 nM	[1] [2]
mGlu1 Receptor Activation	Rat	31 nM	[1] [2]

Table 2: In Vivo Efficacy of **VU6004909** in Rodent Models

Model	Species	Treatment	Effect	Reference
Amphetamine-Induced Hyperlocomotion	Mouse	4 mg/kg Amphetamine + 60 mg/kg VU6004909	Attenuation of hyperlocomotion	[3]
Amphetamine-Induced Prepulse Inhibition (PPI) Deficit	Mouse	4 mg/kg Amphetamine + 30 mg/kg VU6004909	Reversal of PPI deficit	[3]
Amphetamine-Induced Prepulse Inhibition (PPI) Deficit	Mouse	4 mg/kg Amphetamine + 60 mg/kg VU6004909	Reversal of PPI deficit	[3]
Striatal Dopamine Release (in vivo FSCV)	Mouse	60 mg/kg VU6004909	Significant reduction in dopamine release	[3]

Signaling Pathway and Mechanism of Action

VU6004909 acts as a positive allosteric modulator at the mGlu1 receptor. This means it does not bind to the same site as the endogenous ligand, glutamate, but to a different, allosteric site. This binding event enhances the receptor's response to glutamate. The canonical signaling pathway for mGlu1 receptors involves coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).



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Caption: mGlu1 receptor signaling pathway activated by glutamate and potentiated by **VU6004909**.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and extension of these findings.

In Vivo Fast-Scan Cyclic Voltammetry (FSCV) in the Mouse Striatum

This protocol details the measurement of electrically evoked dopamine release in the dorsolateral striatum of anesthetized mice.

Materials:

- **VU6004909**
- Vehicle (e.g., 10% Tween 80 in saline)
- Urethane or isoflurane for anesthesia
- Carbon fiber microelectrodes
- Ag/AgCl reference electrode
- Bipolar stimulating electrode
- Stereotaxic apparatus
- FSCV data acquisition system
- Artificial cerebrospinal fluid (aCSF) for calibration

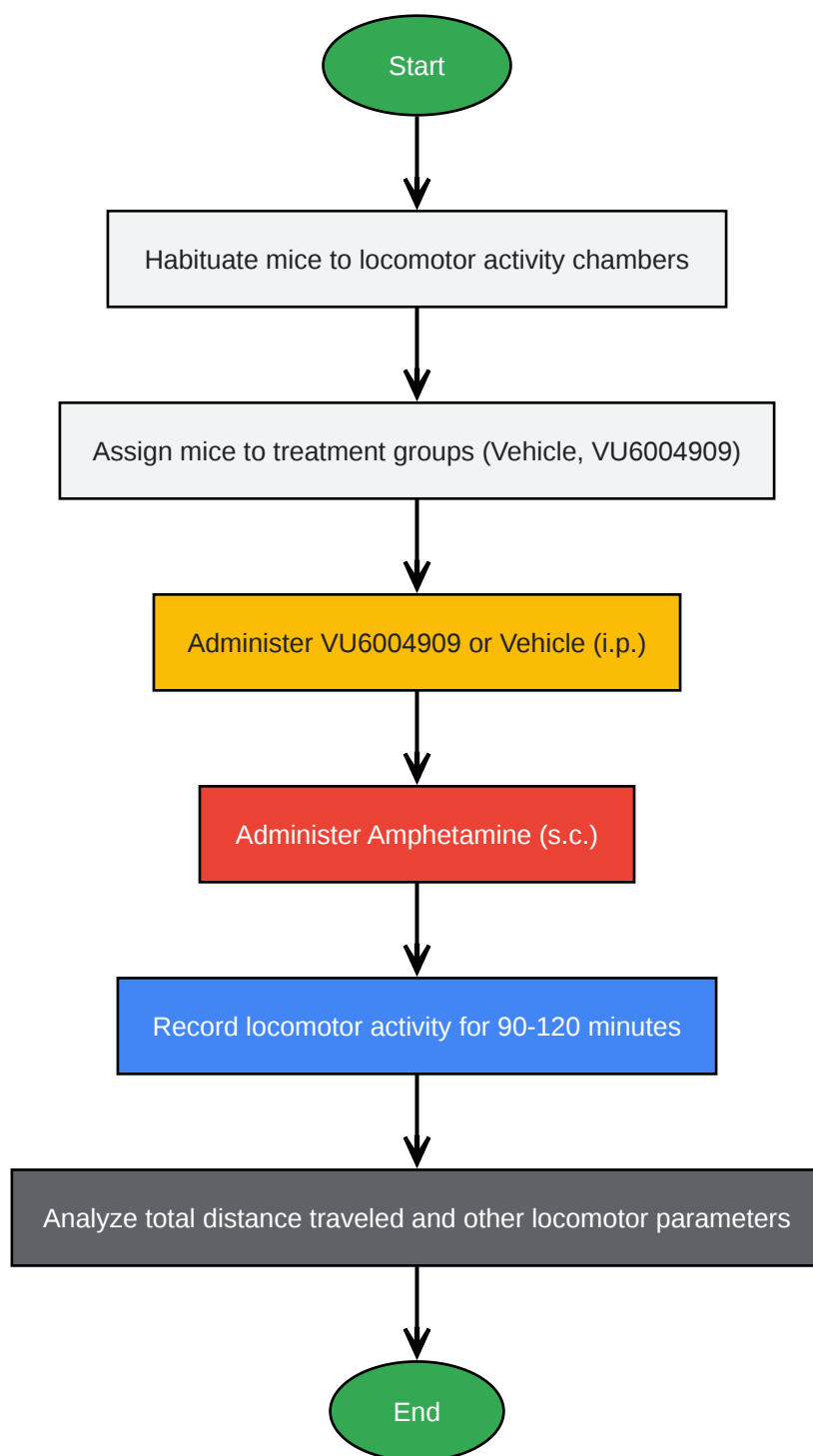
Procedure:

- **Anesthesia:** Anesthetize the mouse using an appropriate anesthetic agent (e.g., urethane 1.5 g/kg, i.p. or isoflurane).
- **Stereotaxic Surgery:** Mount the anesthetized animal in a stereotaxic frame.
- **Electrode Implantation:**
 - Implant the bipolar stimulating electrode in the medial forebrain bundle (MFB).
 - Implant the carbon fiber working electrode in the dorsolateral striatum.
 - Place the Ag/AgCl reference electrode in a contralateral position.
- **Electrochemical Recordings:**
 - Apply a triangular waveform to the carbon fiber electrode (e.g., -0.4 V to +1.3 V and back, at 400 V/s).

- Record baseline dopamine release by applying electrical stimulation to the MFB (e.g., 60 Hz, 350 μ A, 2-4 ms pulses for 2 s).
- Drug Administration: Administer **VU6004909** (e.g., 60 mg/kg, i.p.) or vehicle.
- Data Acquisition: Continue to record evoked dopamine release at regular intervals (e.g., every 5-10 minutes) for a designated period post-injection.
- Data Analysis: Analyze the collected data to determine the effect of **VU6004909** on the amplitude and kinetics of dopamine release and uptake.
- Electrode Calibration: Post-experiment, calibrate the carbon fiber electrode using known concentrations of dopamine in aCSF.

Amphetamine-Induced Hyperlocomotion in Mice

This protocol describes a behavioral assay to assess the antipsychotic-like potential of **VU6004909**.



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Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model.

Materials:

- **VU6004909**
- d-Amphetamine sulfate
- Vehicle for both compounds (e.g., saline, 10% Tween 80)
- Adult male mice
- Locomotor activity chambers equipped with infrared beams

Procedure:

- Habituation: Habituate the mice to the locomotor activity chambers for at least 30-60 minutes for 2-3 days prior to the test day to reduce novelty-induced hyperactivity.
- Treatment Groups: On the test day, divide the animals into treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, **VU6004909** + Amphetamine).
- Pre-treatment: Administer **VU6004909** (e.g., 10, 30, 60 mg/kg, i.p.) or its vehicle.
- Acclimation: Return the animals to their home cages or the test chambers for a pre-treatment period (e.g., 30-60 minutes).
- Amphetamine Challenge: Administer d-amphetamine (e.g., 4 mg/kg, s.c.) or saline.
- Locomotor Activity Recording: Immediately place the animals back into the locomotor activity chambers and record their activity for 90-120 minutes.
- Data Analysis: Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the activity levels between the different treatment groups.

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